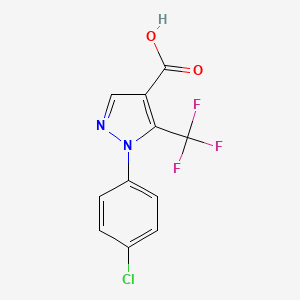

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-1-3-7(4-2-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZJMDBOSZVDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159648 | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-80-6 | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98534-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. Its unique structural features contribute to its potential therapeutic applications, especially in anti-inflammatory and anti-cancer treatments.

- Molecular Formula : C11H6ClF3N2O2

- Molecular Weight : 290.63 g/mol

- IUPAC Name : this compound

- CAS Number : 98534-80-6

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing significant potential in various therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Inhibition of COX Enzymes :

| Compound | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| This compound | 0.02 - 0.04 | High |

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth.

- Mechanism of Action :

3. Applications in Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is utilized in agricultural chemistry as a key ingredient in developing herbicides and pesticides. Its effectiveness in controlling unwanted vegetation while minimizing environmental impact is noteworthy.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Synthesis and Evaluation of Pyrazole Derivatives :

- Safety and Toxicity Assessments :

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. For instance, modifications to the pyrazole ring can enhance its efficacy against conditions like arthritis and other inflammatory diseases .

- Antitumor Properties : The compound has also been investigated for its cytotoxic effects against different cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Agrochemical Applications

The unique trifluoromethyl group in the compound enhances its biological activity, making it suitable for use in agrochemicals.

- Herbicidal Activity : Research indicates that compounds with similar structures can act as effective herbicides. The presence of the chlorophenyl group contributes to the herbicidal potency by affecting plant growth regulation pathways .

- Pesticidal Applications : The compound's efficacy against pests has been documented, suggesting potential use in developing new pesticides that are more environmentally friendly compared to traditional options .

Material Science

In material science, this compound is being studied for its properties related to polymer chemistry.

- Polymer Additives : The compound can serve as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymers may lead to materials with improved performance characteristics .

Case Studies and Research Findings

| Study Title | Year | Key Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Pyrazole Derivatives" | 2023 | Demonstrated anti-inflammatory effects in animal models; potential for drug development. |

| "Evaluation of Trifluoromethyl Pyrazoles as Herbicides" | 2022 | Identified significant herbicidal activity against common weeds; suggested mechanisms of action discussed. |

| "Thermal Properties of Pyrazole-Based Polymers" | 2024 | Showed improved thermal stability when incorporating pyrazole derivatives into polymer matrices. |

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- The ethyl group at position 4 and methoxy substituents on the phenyl ring may improve membrane permeability but reduce solubility compared to the parent compound. Biological data are unavailable, but the bulkier structure could limit target engagement.

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid (): Substitution at position 3 with a polyhalogenated phenyl group increases steric hindrance and electron-withdrawing effects. This modification may enhance receptor affinity but could also elevate toxicity risks. No GP values are reported, but the additional halogens might improve resistance to oxidative metabolism.

- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (): Replacing the chlorophenyl group with a pyridinyl ring bearing dual trifluoromethyl groups significantly increases lipophilicity (clogP ~3.5).

Modifications to the Phenyl Ring

- The smaller fluorine atom may improve solubility but diminish hydrophobic interactions in target binding.

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid ():

A methyl group instead of chlorine decreases the compound’s electron-deficient character, which might reduce reactivity in electrophilic environments. This analog’s antitumor efficacy is likely inferior, as electron-withdrawing groups are critical for maintaining activity .

Heterocycle Replacement

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid (): Replacing the pyrazole ring with a triazole alters the electronic distribution and hydrogen-bonding capacity. Despite structural similarity, this triazole derivative showed lower antitumor activity (GP = 70.01% in NCI-H522), suggesting pyrazole’s superior pharmacophore compatibility .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted phenylhydrazines, and trifluoromethyl-containing reagents. For example, hydrolysis of ethyl 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate under basic conditions yields the carboxylic acid derivative . Optimization strategies include:

- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may require reflux conditions.

- Catalyst selection : Using DMF-DMA (dimethylformamide dimethyl acetal) enhances regioselectivity for the pyrazole ring formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Key parameters include:

- Data-to-parameter ratio : ≥14:1 ensures structural reliability .

- R-factors : Values <0.1 (e.g., 0.081 in ) indicate high data accuracy.

- Torsional angles : Analyze substituent orientations (e.g., dihedral angles between chlorophenyl and pyrazole rings) to confirm steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl (C-F stretch ~1150 cm⁻¹) groups .

- NMR : NMR detects aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) . Discrepancies between experimental and theoretical NMR shifts (e.g., due to solvent effects) are resolved using DFT calculations with basis sets like B3LYP/6-311++G(d,p) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of trifluoromethyl and chlorophenyl groups in the pyrazole ring?

- Stepwise functionalization : Introduce chlorophenyl via nucleophilic aromatic substitution before trifluoromethylation to avoid steric clashes .

- Protecting groups : Use acetyl or tert-butyl esters to shield the carboxylic acid during halogenation .

- Microwave-assisted synthesis : Reduces side reactions (e.g., N-alkylation) by accelerating reaction kinetics .

Q. How can computational methods like DFT predict electronic properties and guide reactivity studies?

- HOMO-LUMO analysis : Identifies electron-rich regions (e.g., pyrazole N-atoms) for electrophilic substitution .

- Charge distribution maps : Highlight the electrophilic nature of the trifluoromethyl group, guiding nucleophilic attack predictions .

- Transition state modeling : Simulates activation energies for regioselective pathways (e.g., C-4 vs. C-5 substitution) .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Q. What methodologies resolve contradictions in thermal stability data between TGA and DSC analyses?

- Multi-step decomposition : TGA identifies mass loss steps (e.g., decarboxylation at ~200°C), while DSC detects endothermic/exothermic events .

- Atmosphere control : Conduct experiments under nitrogen to avoid oxidative degradation discrepancies .

- Kinetic modeling : Apply the Kissinger method to calculate activation energies for decomposition pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.